[(1-Butoxyethenyl)oxy](trimethyl)silane
Description
(1-Butoxyethenyl)oxysilane is a silyl enol ether characterized by a butoxy-substituted ethenyl group bonded to a trimethylsilyloxy moiety. These compounds are pivotal in organic synthesis, particularly as intermediates in aldol reactions, enolate chemistry, and protective group strategies due to their stability and controlled reactivity .
Properties
CAS No. |
108167-65-3 |
|---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
1-butoxyethenoxy(trimethyl)silane |
InChI |
InChI=1S/C9H20O2Si/c1-6-7-8-10-9(2)11-12(3,4)5/h2,6-8H2,1,3-5H3 |
InChI Key |
QVOVAPDFMDEZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butoxyethenyl)oxysilane typically involves the reaction of trimethylsilyl chloride with butoxyethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods
Industrial production of (1-Butoxyethenyl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1-Butoxyethenyl)oxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The butoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (1-Butoxyethenyl)oxysilane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
(1-Butoxyethenyl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (1-Butoxyethenyl)oxysilane involves the formation of stable silicon-oxygen bonds. The compound can act as a radical H-donor or hydride donor, making it useful in various reduction and substitution reactions. The molecular targets and pathways involved include the silicon-oxygen bond formation and cleavage, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., tert-butyl in ) enhance steric protection but may lower yields due to hindered reactivity.
- Aromatic substituents (e.g., phenyl, fluorophenyl) require optimized Grignard conditions for efficient enolization .
- The target compound’s butoxy group likely necessitates polar aprotic solvents (e.g., THF) for optimal silylation .
Physical and Spectral Properties
Substituents dictate physical states, volatility, and spectral signatures.
| Compound Name | Physical State | IR νmax (cm⁻¹) | NMR δ (¹H/¹³C) | Reference |
|---|---|---|---|---|
| (1-Butoxyethenyl)oxysilane | Likely oil | ~2970 (C-H), ~1250 (Si-O) | δ ~0.1 (Si(CH₃)₃), δ 4.2 (OCH₂C₄H₉) | Inferred |
| ((1-(4-Fluorophenyl)but-1-en-1-yl)oxy)trimethylsilane (1e) | Oil | 3063 (Ar C-H), 2929 (Si-CH₃) | ¹³C: 148.8 (C-F), 0.7 (Si(CH₃)₃) | |
| Trimethyl((1-phenylvinyl)oxy)silane | Oil | 3035 (Ar C-H), 1260 (Si-O) | ¹H: 7.18–7.41 (Ar H), 0.1 (Si(CH₃)₃) | |
| (Z)-((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane (6v) | Solid (mp 87–90°C) | 3017 (C=C), 2894 (Si-CH₃) | ¹H: 3.73 (OMe), 2.35–2.24 (CH₂) |
Key Observations :
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